molecular formula C10H22O3Si B3052760 Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 448944-56-7

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester

Cat. No.: B3052760
CAS No.: 448944-56-7
M. Wt: 218.36 g/mol
InChI Key: CEQSSLFYELFXKK-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is an organic compound that belongs to the class of silyl ethers. This compound is often used in organic synthesis due to its stability and reactivity. It is characterized by the presence of a silyl ether group, which makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the reaction of propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The resulting silyl ether is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of silanol and propanoic acid derivatives.

    Reduction: Formation of propanol derivatives.

    Substitution: Formation of various substituted silyl ethers.

Scientific Research Applications

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester involves the formation and cleavage of the silyl ether bond. The silyl ether group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-, ethyl ester
  • 3,5-Bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester

Uniqueness

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is unique due to its specific silyl ether structure, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in the protection and deprotection of functional groups.

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(5,6)13-8-7-9(11)12-4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSSLFYELFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616168
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448944-56-7
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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